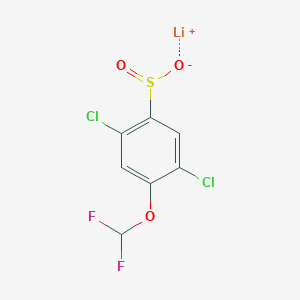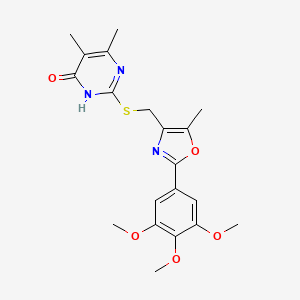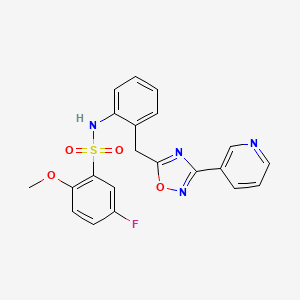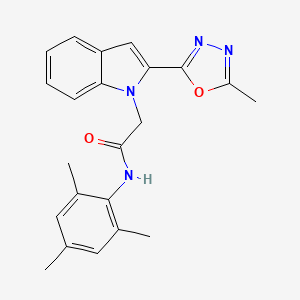
Lithium;2,5-dichloro-4-(difluoromethoxy)benzenesulfinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Lithium;2,5-dichloro-4-(difluoromethoxy)benzenesulfinate” is a chemical compound with the molecular weight of 283.01 . It is available in the form of a powder .
Molecular Structure Analysis
The InChI code for this compound is1S/C7H4Cl2F2O3S.Li/c8-3-2-6 (15 (12)13)4 (9)1-5 (3)14-7 (10)11;/h1-2,7H, (H,12,13);/q;+1/p-1 . This indicates the presence of lithium, chlorine, fluorine, oxygen, and sulfur atoms in the compound. Physical And Chemical Properties Analysis
“Lithium;2,5-dichloro-4-(difluoromethoxy)benzenesulfinate” is a powder with a molecular weight of 283.01 . It is stored at a temperature of -10 degrees .科学的研究の応用
Comprehensive Analysis of Lithium(1+) Ion 2,5-Dichloro-4-(Difluoromethoxy)benzene-1-sulfinate Applications
The compound EN300-6482098, also known as lithium(1+) ion 2,5-dichloro-4-(difluoromethoxy)benzene-1-sulfinate, has several potential applications in scientific research. Below is a detailed analysis of its unique applications across various fields:
Rechargeable Lithium Organic Batteries
Lithium organic batteries (LOBs): are an emerging field where this compound could be used as an electrode material. The redox-active organic materials, such as EN300-6482098, offer advantages like low cost , environmental safety , and adjustable structures . They are considered for their potential to achieve large reversible capacities and long cycle lives, especially in two-dimensional covalent organic frameworks that feature extensive π conjugated structures .
Electrode Material Design
In the quest for next-generation Li-ion batteries , EN300-6482098 could play a crucial role as an electrode material. Its organic functionalities might influence the electrochemical performance, potentially leading to higher power and energy demands in future energy storage applications .
Polymer Applications
The compound’s structural properties could be beneficial in the development of polymers for lithium-ion batteries with enhanced safety and cycle life. It may contribute to the polymerization kinetics, which is a critical factor in preventing thermal runaway in batteries .
Basic Research in Battery Development
EN300-6482098 could be part of fundamental research that leads to breakthroughs in lithium-ion battery technology. Its lithium ion and organic functionalities might be combined with carbon or metal oxide materials to create new types of batteries .
Energy Storage Systems
This compound could be integrated into energy storage systems (ESSs) , such as fuel cells, supercapacitors, and various types of batteries. Its unique chemical structure might offer new mechanisms for energy storage and release .
Environmental Impact Reduction
The use of EN300-6482098 in battery electrodes could also contribute to reducing the environmental impact of battery disposal. Its organic nature might make it more biodegradable and less harmful compared to traditional inorganic electrode materials .
Advanced Electrochemical Systems
The compound’s potential for high reversible capacity makes it a candidate for advanced electrochemical systems. Researchers might explore its use in high-performance batteries that require robust and long-lasting electrode materials .
Recycling Techniques
Finally, EN300-6482098 could be significant in the development of recycling techniques for Li-ion batteries. Its properties might allow for more efficient recovery and reuse of electrode materials, contributing to a more sustainable battery lifecycle .
Safety and Hazards
The compound has been classified under the GHS07 hazard class . The hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective clothing, and ensuring good ventilation .
作用機序
Target of Action
The primary targets of EN300-6482098, also known as lithium(1+) ion 2,5-dichloro-4-(difluoromethoxy)benzene-1-sulfinate or Lithium;2,5-dichloro-4-(difluoromethoxy)benzenesulfinate, are currently unknown
Mode of Action
The resulting changes in the target molecules could potentially alter their function, leading to downstream effects .
Biochemical Pathways
Once the primary targets are identified, it will be possible to map out the affected pathways and their downstream effects. This will provide a comprehensive understanding of the compound’s role in the biological system .
Pharmacokinetics
The pharmacokinetic properties of EN300-6482098, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown .
Result of Action
Understanding these effects requires knowledge of the compound’s primary targets and mode of action, which are currently unknown .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . The specific environmental factors influencing the action of en300-6482098 are currently unknown .
特性
IUPAC Name |
lithium;2,5-dichloro-4-(difluoromethoxy)benzenesulfinate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2F2O3S.Li/c8-3-2-6(15(12)13)4(9)1-5(3)14-7(10)11;/h1-2,7H,(H,12,13);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJSGHZRWQRMPRU-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=C(C(=CC(=C1Cl)S(=O)[O-])Cl)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F2LiO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium;2,5-dichloro-4-(difluoromethoxy)benzenesulfinate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-({[(1-cyanocyclohexyl)(methyl)carbamoyl]methyl}amino)-N-cyclopropyl-4-methylbenzamide](/img/structure/B2941194.png)

![N,4,6-trimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine](/img/structure/B2941197.png)

![3-(4-Fluorophenyl)-2-[(4-nitrophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2941201.png)


![8-(4-fluorophenyl)-N-(3-morpholinopropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2941205.png)
![{3-Methyl-4-[(methylcarbamoyl)amino]phenyl}boronic acid](/img/structure/B2941206.png)


![N-(5-fluoro-2-methylphenyl)-2-[(2-piperidin-1-ylquinazolin-4-yl)thio]acetamide](/img/structure/B2941213.png)
![(Z)-N-[4-cyano-1-(4-methoxyphenyl)-1H-pyrazol-5-yl]-N'-hydroxymethanimidamide](/img/structure/B2941214.png)
